molecular formula C9H8O3 B1596584 2,3-Dihydro-5H-1,4-benzodioxepin-5-one CAS No. 22891-52-7

2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Cat. No. B1596584
CAS RN: 22891-52-7
M. Wt: 164.16 g/mol
InChI Key: PYVNMBGWXYJCCL-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is a chemical compound with the molecular formula C9H8O3 . It is used in the preparation of aromatic/aliphatic polyesters via ring-opening polymerisation .


Synthesis Analysis

The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts gives polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone that contain both aromatic and aliphatic linkages . This is the first time polymers with an aromatic ring in the backbone have been prepared by this method .


Molecular Structure Analysis

The molecular structure of 2,3-DHB consists of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts results in polyester homopolymers and copolymers . The same Al salen catalyst catalyses a remarkably selective depolymerisation to monomer under modified reaction conditions .

Scientific Research Applications

1. Antiproliferative Activities and Apoptosis Induction in Breast Cancer Cells

2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives have demonstrated significant antiproliferative activities against MCF-7 breast cancer cells. One study showed that compounds incorporating this structure induced apoptosis in a significant proportion of the cancer cell population, highlighting its potential in cancer treatment (Saniger et al., 2003).

2. Synthesis of Bioactive Compounds

This compound is a key intermediate in synthesizing various bioactive molecules, including -adrenergic stimulants and bronchial dilators. It also plays a role in the synthesis of antifungal strobilurins, showcasing its versatility in pharmaceutical chemistry (Damez et al., 2001).

3. Conformational Analysis and Chemical Properties

The conformation and chemical properties of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one have been extensively studied. Research on its derivatives helps understand their stereochemical behavior and potential applications in designing new drugs and materials (Lachapelle & St-Jacques, 1988).

4. Polymer Chemistry Applications

This compound has been utilized in the ring-opening polymerization to create polyesters with both aromatic and aliphatic linkages. Its remarkable property of selective and cyclable depolymerization to monomer opens doors for sustainable and recyclable polymer materials (Macdonald & Shaver, 2016).

5. Synthesis of Privileged Scaffolds for Drug Discovery

Its derivatives have been used to develop efficient protocols for synthesizing privileged structures like 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one. These protocols facilitate the production of compound libraries crucial for drug discovery (Viviano et al., 2015).

Conclusion2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a versatile compound with significant implications in pharmaceutical chemistry, particularly in cancer treatment, and polymer science. Its role as an intermediate in synthesizing bio

Recent Research on 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

1. Anti-Diabetic Agents

Recent research has led to the synthesis of new 2,3-dihydro-1,4-benzodioxin derivatives with potential anti-diabetic properties. These compounds were found to exhibit weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).

2. Synthesis of Benzodiazepines

A review of the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine over the past five years highlights the importance of this compound in the field of biological activities, particularly in producing substances with effects like anticonvulsion and anti-anxiety (Teli et al., 2023).

3. Synthesis of Benzoxepines

A Rh(III)-catalyzed (5 + 2)-cycloaddition reaction of ortho-hydroxyethyl phenols with internal alkynes was developed, producing benzoxepine derivatives of high biological significance. This study explored a wide range of ortho-hydroxyethyl phenols and internal alkynes to achieve these derivatives (Bhorali et al., 2023).

4. Metal Complexes of Latonduine Derivatives

Research into latonduine derivatives led to the synthesis of triazole-fused indolo[2,3-d]benzazepine-based Schiff bases and their metal complexes. These compounds were characterized by various spectroscopic techniques and evaluated for their antiproliferative activity against various cancer cells (Wittmann et al., 2023).

5. Synthesis of Dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate

A synthesis route for dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate was described, starting from 1H-indene, benzyl alcohol, and carbon monoxide. This study outlines a diastereospecific bis-alkoxycarbonylation reaction using a palladium-based catalyst (Olivieri et al., 2023).

Future Directions

The future directions for the use of 2,3-DHB could involve further exploration of its potential in the preparation of aromatic/aliphatic polyesters . The ability to repeatedly recycle the polymer to monomer while maintaining low dispersity is a promising aspect for sustainable polymer production .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNMBGWXYJCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177431
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5H-1,4-benzodioxepin-5-one

CAS RN

22891-52-7
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JP MacDonald, MP Shaver - Polymer Chemistry, 2016 - pubs.rsc.org
The ring-opening polymerisation of 2,3-dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) with aluminium salen or organocatalysts gives polyester homopolymers and copolymers with L-…
Number of citations: 97 pubs.rsc.org
VA Makwana, E Lizundia, A Larranaga… - Green …, 2018 - icevirtuallibrary.com
Biodegradable diblock and triblock copolymers and blends were prepared, consisting of poly(l-lactic acid) and an aromatic/aliphatic polyester mimicking the thermal properties of …
Number of citations: 9 www.icevirtuallibrary.com
E Lizundia, VA Makwana, A Larrañaga, JL Vilas… - Polymer …, 2017 - pubs.rsc.org
The novel biodegradable aromatic–aliphatic polyester, poly(2-(2-hydroxyethoxy)benzoate), was explored through thermal analysis, X-ray diffraction, dynamic mechanical analysis and …
Number of citations: 59 pubs.rsc.org
JP MacDonald - 2016 - era.ed.ac.uk
Aluminium salen and aluminium salan complexes are excellent catalysts for the ring-opening polymerisation of lactide. This thesis studied their efficacy in the polymerisation of novel …
Number of citations: 2 era.ed.ac.uk
JS Saar, K Lienkamp - Macromolecular chemistry and physics, 2020 - Wiley Online Library
The bioinspired diblock copolymers poly(pentadecalactone)‐block‐poly(2‐(2‐hydroxyethoxy)benzoate) (PPDL‐block‐P2HEB) are synthesized from pentadecalactone and dihydro‐5H‐…
Number of citations: 3 onlinelibrary.wiley.com
VA Makwana, E Lizundia, A Larrañaga, JL Vilas… - core.ac.uk
Biodegradable diblock and triblock copolymers and blends were prepared, consisting of poly (L-lactic acid) and an aromatic/aliphatic polyester mimicking polyethylene phthalate. As …
Number of citations: 4 core.ac.uk
K Lienkamp - American Chemical Society SciMeetings, 2017 - ACS Publications
Suberin is a natural polyester with aromatic and aliphatic domains, and occurs naturally in cork. With this composition, cork has excellent barrier properties combined with elasticity and …
Number of citations: 0 pubs.acs.org
D Zhao, Z Li, Y Shen, Z Li - Macromolecules, 2023 - ACS Publications
The development of chemically recyclable polymers with closed-loop life cycles is believed to be the most attractive strategy in creating the circular plastic economy. Here, we …
Number of citations: 3 pubs.acs.org
YT Yan, G Wu, SC Chen, YZ Wang - Chinese Chemical Letters, 2022 - Elsevier
Herein, we presented a novel biodegradable copolymer via the chain extending reaction of poly(p-dioxanone)-co-poly(2-(2-hydroxyethoxy) benzoate) (PPDO-co-PDHB) prepolymer …
Number of citations: 13 www.sciencedirect.com
X Yang, HZ Fan, Z Cai, Q Zhang… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary Monomer design strategy has become a powerful tool to access polymers with desired and diverse functionalities. Here, we designed a novel monomer 2‐((…
Number of citations: 3 onlinelibrary.wiley.com

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